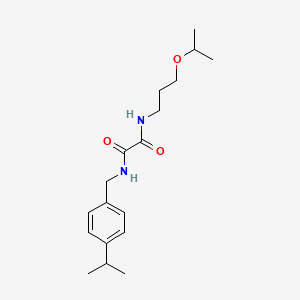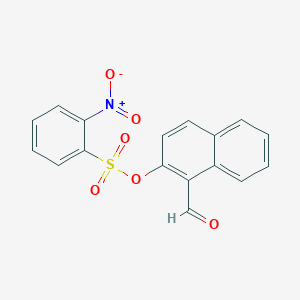![molecular formula C21H27N3O3S B4593669 4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B4593669.png)
4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE
Übersicht
Beschreibung
4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 3-(methylsulfanyl)phenyl group
Wissenschaftliche Forschungsanwendungen
4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,5-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to form the substituted piperazine.
Attachment of 3-(Methylsulfanyl)phenyl Group: The final step involves the reaction of the substituted piperazine with 3-(methylsulfanyl)phenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE
- 4-(2,3-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE
Uniqueness
4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.
Eigenschaften
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-26-18-7-8-20(27-2)16(13-18)15-23-9-11-24(12-10-23)21(25)22-17-5-4-6-19(14-17)28-3/h4-8,13-14H,9-12,15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXBBGIPCJVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4593589.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-methoxybenzoate](/img/structure/B4593603.png)
![5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4593608.png)
![N-(2-fluoro-5-methylphenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4593610.png)
![4-allyl-3-(3-chloro-1-benzothien-2-yl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4593613.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate](/img/structure/B4593622.png)


![3-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4593635.png)

![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4593649.png)
![2-METHYL-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}CYCLOPROPANE-1-CARBOXAMIDE](/img/structure/B4593661.png)
![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-3-nitrobenzenesulfonohydrazide](/img/structure/B4593674.png)
![N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B4593677.png)
